3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone
Description
Classification within the Flavonoid Family
3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone belongs to the flavonoid superfamily, which encompasses over 5000 naturally occurring compounds characterized by a common 15-carbon skeleton consisting of two phenyl rings connected by a heterocyclic ring. Within this extensive classification system, the compound is specifically categorized as a flavone, distinguished by its 2-phenylchromen-4-one backbone structure that lacks the 3-hydroxyl group characteristic of flavonols. The presence of multiple methoxy substituents further classifies this molecule as a polymethoxyflavone, a relatively uncommon subset of dietary flavonoids that typically contain more than one methoxy group and exist in limited plant species.
The structural organization of this compound follows the conventional flavonoid nomenclature where the A-ring corresponds to the benzopyran portion, the B-ring represents the phenyl substituent at position 2, and the C-ring constitutes the central heterocyclic component. This particular compound exhibits hydroxyl groups at positions 3' and 5 (using standard flavonoid numbering), while methoxy groups occupy positions 4', 5', 6, and 7. The specific substitution pattern places this molecule within a select group of highly methoxylated flavones that demonstrate distinct physicochemical properties compared to their less substituted counterparts.
Polymethoxyflavones like this compound are primarily distinguished from other flavonoid subclasses by their enhanced lipophilicity resulting from the multiple methoxy substituents. This structural characteristic influences their bioavailability, membrane permeability, and interaction with biological targets. The compound's classification as a polymethoxyflavone aligns it with other notable members of this subfamily, including nobiletin, sinensetin, and tangeretin, though each exhibits unique substitution patterns that confer distinct biological activities.
Nomenclature and Structural Identification
The nomenclature of this compound reflects the complex nature of flavonoid chemistry and the evolution of chemical naming conventions. The compound is registered under multiple Chemical Abstracts Service numbers, with CAS 111537-41-8 and CAS 83133-17-9 representing different registry entries for what appears to be the same molecular entity. This dual registration likely reflects differences in early characterization methods or variations in stereochemical designation protocols used by different research groups.
The systematic name 5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one provides a precise description of the compound's structural features. This nomenclature follows International Union of Pure and Applied Chemistry conventions by identifying the core chromen-4-one backbone and systematically describing each substituent position. Alternative naming systems have generated additional synonyms, including 5,3'-Dihydroxy-6,7,4',5'-tetramethoxyflavone and 5,4'-Dihydroxy-6,7,3',5'-tetramethoxyflavone, which emphasize different aspects of the substitution pattern.
The compound's structural identification has been facilitated by modern analytical techniques, with PubChem database entries providing comprehensive structural data under CID 16681753 and CID 183329. The molecular formula C19H18O8 indicates the presence of 19 carbon atoms, 18 hydrogen atoms, and 8 oxygen atoms, which are distributed among the hydroxyl and methoxy functional groups as well as the carbonyl oxygen of the flavone core. Spectroscopic characterization has confirmed the planar nature of the flavone backbone with the methoxy groups contributing to the molecule's overall three-dimensional conformation.
The Standard International Chemical Identifier key for this compound is documented as WVDMIOIJGFCRJQ-UHFFFAOYSA-N, providing a unique digital fingerprint for unambiguous identification in chemical databases. This standardized identifier system has become essential for eliminating confusion arising from multiple naming conventions and ensuring accurate cross-referencing between different research studies and commercial suppliers.
Historical Context of Discovery and Characterization
The discovery and characterization of this compound spans several decades of phytochemical research, with early database entries dating to 2005 and 2007. The compound was first systematically characterized during the expansion of natural product libraries, when advances in chromatographic separation techniques enabled researchers to isolate and identify previously unknown flavonoid derivatives from plant extracts. The creation date of August 21, 2007, in the PubChem database represents a significant milestone in the formal documentation of this compound's chemical properties.
Initial characterization efforts focused on plant species known for their rich flavonoid content, particularly members of the Asteraceae and Verbenaceae families. The compound has been reported in Artemisia mesatlantica, Lantana montevidensis, and Scutellaria barbata, representing diverse botanical sources that suggest either convergent biosynthetic evolution or widespread distribution of the enzymatic machinery required for its production. The identification in Gardenia jasminoides Ellis further expanded the known botanical distribution and highlighted the compound's presence in traditional medicinal plants.
The systematic study of Scutellaria barbata has been particularly instrumental in advancing understanding of this compound, as this plant has yielded over seventy different flavonoids, making it a rich source for comparative structural analysis. Research conducted between 2009 and 2014 on various Scutellaria species contributed significantly to the characterization of methylated flavones, with multiple studies identifying related compounds that helped establish structure-activity relationships within this chemical family.
The compound's antioxidant activity was documented relatively early in its characterization history, with this biological property becoming a focal point for subsequent research investigations. The recognition of its antioxidant potential has driven continued interest in both its natural occurrence and potential synthetic applications, leading to its availability through multiple commercial suppliers for research purposes.
Isomeric Variations and Related Tetramethoxyflavones
The structural complexity of this compound places it within a diverse family of tetramethoxyflavones that exhibit varying substitution patterns and corresponding biological activities. Comparative analysis reveals several closely related compounds that share the tetramethoxy substitution motif but differ in the position and number of hydroxyl groups. The compound 3,5,6,7-Tetramethoxyflavone, registered under CAS 75413-07-9, represents a structural analog that lacks the hydroxyl substituents entirely, featuring methoxy groups at positions 3, 5, 6, and 7 of the flavone backbone.
Another significant related compound is 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone, which appears to be either an isomer or an alternative naming convention for the same molecule, given the identical molecular formula and similar substitution pattern. This nomenclatural complexity highlights the challenges inherent in flavonoid chemistry, where subtle differences in naming conventions can lead to apparent duplication of chemical entities in databases. The compound has been reported with molecular weights ranging from 374.3 to 374.4 grams per mole across different sources, likely reflecting variations in precision rather than distinct chemical entities.
Within the broader family of polymethoxyflavones found in Scutellaria barbata, several related compounds demonstrate the structural diversity possible within this chemical class. The compound 5,7,3',4',5'-pentamethoxyflavone and 5-hydroxy-7,3',4',5'-tetramethoxyflavone represent higher degrees of methoxylation, while compounds like 5-hydroxy-7,8-dimethoxyflavone show reduced substitution patterns. These structural variations provide insight into the biosynthetic pathways that generate such diversity and suggest multiple enzymatic steps involving methyltransferases acting on different hydroxylated precursors.
| Compound Name | Molecular Formula | Molecular Weight | Methoxy Groups | Hydroxyl Groups | Plant Source |
|---|---|---|---|---|---|
| This compound | C19H18O8 | 374.3 | 4 | 2 | Gardenia jasminoides |
| 3,5,6,7-Tetramethoxyflavone | C19H18O6 | 342.3 | 4 | 0 | Gomphrena martiana |
| 5,7,3',4',5'-Pentamethoxyflavone | C20H20O7 | 372.4 | 5 | 0 | Scutellaria barbata |
| 5-Hydroxy-7,3',4',5'-tetramethoxyflavone | C19H18O7 | 358.3 | 4 | 1 | Scutellaria barbata |
The isomeric relationship between different tetramethoxyflavones extends beyond simple positional variations to include potential stereoisomeric forms, though the planar nature of the flavone backbone limits conformational flexibility. Database entries suggest that some apparent isomers may actually represent the same compound characterized under different analytical conditions or naming protocols. This situation underscores the importance of standardized characterization methods and unified nomenclature systems in natural product chemistry, particularly for complex molecules with multiple substituents like this compound.
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-14-6-9(5-11(21)18(14)25-3)12-7-10(20)16-13(27-12)8-15(24-2)19(26-4)17(16)22/h5-8,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDMIOIJGFCRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149684 | |
| Record name | 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111537-41-8 | |
| Record name | 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111537418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Aluminum Chloride Catalysis
One of the primary methods for synthesizing 3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone involves the use of aluminum chloride as a catalyst. The general procedure is as follows:
Reagents :
- 4'-hydroxy-3',5,5',6,7-pentamethoxyflavone (starting material)
- Anhydrous acetonitrile
- Aluminum chloride
- Hydrochloric acid (aqueous)
-
- Dissolve 5 mmol of the starting material in anhydrous acetonitrile.
- Add 10 mmol of aluminum chloride to the solution and heat at 60°C for one hour.
- Introduce 10 mL of 10% hydrochloric acid and reflux for an additional hour.
- Pour the reaction mixture into ice-water and filter the precipitate.
- Recrystallize the residue from ethanol to obtain the desired compound.
Yield : Approximately 79% was reported for this method.
Alternative Synthetic Routes
Other synthetic methods have been explored in literature, including:
Condensation Reactions : Using piperidine in pyridine to condense aldehydes with specific acetophenones, leading to chalcone intermediates that can be further transformed into flavonoids.
Oxidation and Reduction Steps : Some methods involve oxidation of precursors followed by reduction and methylation steps to achieve the final flavonoid structure.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aluminum Chloride Catalysis | Aluminum chloride, HCl | Acetonitrile, reflux | 79 |
| Condensation with Piperidine | Aldehydes, acetophenones | Pyridine, overnight stirring | Varies |
| Oxidation/Reduction | Various oxidizing/reducing agents | Specific conditions per step | Varies |
Research Findings
Recent studies have highlighted the biological significance of this compound:
It has been shown to exhibit antioxidant properties which may contribute to its therapeutic potential against oxidative stress-related diseases.
The compound's presence has been confirmed in several plant species such as Artemisia mesatlantica and Scutellaria barbata, indicating its natural occurrence and relevance in traditional medicine.
Chemical Reactions Analysis
Types of Reactions
3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids.
Scientific Research Applications
Chemical Applications
Synthesis Precursor
3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone serves as a precursor for synthesizing other complex flavonoids. Its multiple hydroxy and methoxy groups allow for various chemical modifications, making it valuable in organic synthesis.
Chemical Reactions
The compound undergoes several chemical reactions:
- Oxidation : Hydroxy groups can be oxidized to form quinones.
- Reduction : It can be reduced to form dihydro derivatives.
- Substitution : Methoxy groups can be substituted with other functional groups under specific conditions.
These reactions are facilitated by reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Applications
Antioxidant and Anti-inflammatory Properties
Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in mitigating cellular damage caused by oxidative stress .
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes involved in inflammatory processes. For instance, it has shown potential in inhibiting lens aldose reductase, which is implicated in the pathogenesis of diabetic complications such as cataracts . Additionally, it inhibits arachidonate 5-lipoxygenase, a key enzyme in leukotriene biosynthesis, thereby reducing inflammation .
Medical Applications
Cardiovascular Health
this compound has been investigated for its role in cardiovascular health. A study found that it inhibits low-density lipoprotein (LDL) oxidation more effectively than alpha-tocopherol (vitamin E), suggesting its potential as a therapeutic agent against atherogenesis . The compound also down-regulates scavenger receptor expression and activity in monocytes, which may help prevent the progression of atherosclerosis .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that this flavonoid exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma and MDA-MB-231 breast cancer cells. The structure-activity relationship indicates that the positioning of hydroxyl and methoxy substituents significantly influences its anticancer efficacy .
Industrial Applications
Natural Dyes and Pigments
Due to its vibrant coloration properties, this compound is being explored for use in developing natural dyes and pigments. This application aligns with the growing demand for eco-friendly alternatives in various industries, including textiles and food.
Case Studies
Mechanism of Action
The mechanism of action of 3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Enzyme Inhibition: It can inhibit enzymes involved in the progression of certain diseases.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The bioactivity of polymethoxyflavones is highly dependent on the positions of hydroxyl (-OH) and methoxy (-OCH₃) groups. Below is a comparative analysis of key analogs (Table 1):
Table 1: Comparison of 3',5-Dihydroxy-4',5',6,7-Tetramethoxyflavone with Analogues
Key Differences in Bioactivity and Mechanism
Antioxidant Activity :
- The target compound exhibits strong antioxidant activity due to the presence of two hydroxyl groups (3',5-OH) and electron-donating methoxy groups, which stabilize free radicals . In contrast, 5-hydroxy-6,7,3',4'-tetramethoxyflavone (isolated from Citrus species) shows weaker antioxidant effects, likely due to a single hydroxyl group at C-5 .
Enzyme Inhibition :
- This compound inhibits thrombin and prolyl endopeptidase , critical in neurodegenerative diseases . The analogous 5-hydroxy-3,6,7,4'-tetramethoxyflavone lacks thrombin inhibition, highlighting the importance of hydroxyl placement at C-3' and C-5' .
Anticancer Effects :
- Casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) demonstrates potent anti-tumor activity by inducing apoptosis in cancer cells . The target compound, however, shows moderate cytotoxicity, suggesting that methoxy groups at C-4' and C-5' may reduce membrane permeability compared to Casticin’s C-3 and C-4' methoxy groups .
Anti-Inflammatory Properties :
Structural Determinants of Activity
- Hydroxyl Groups: The presence of 3',5-dihydroxy groups in the target compound enhances hydrogen bonding with biological targets, improving receptor affinity compared to monohydroxy analogs .
- Methoxy Group Placement : Methoxy groups at C-4' and C-5' (as in the target compound) increase lipophilicity, facilitating blood-brain barrier penetration for neuroprotective effects, whereas methoxy groups at C-6 and C-7 (e.g., in 5-hydroxy-6,7,3',4'-tetramethoxyflavone) favor anti-inflammatory activity .
Biological Activity
3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone (commonly abbreviated as TMF) is a flavonoid compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
TMF is characterized by its unique structure, featuring multiple hydroxyl and methoxy groups. Its molecular formula is , contributing to its potential biological activities including antioxidant, anti-inflammatory, and anticancer effects.
1. Antioxidant Activity
TMF exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is primarily attributed to the presence of hydroxyl groups that can donate electrons to free radicals.
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Antioxidant | Free radical scavenging | High |
| Anti-inflammatory | Inhibition of cytokines | Moderate |
| Anticancer | Induction of apoptosis | High |
2. Anti-inflammatory Effects
Research indicates that TMF can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect is crucial in various diseases where inflammation plays a key role.
3. Anticancer Properties
TMF has been studied for its anticancer effects across different cancer cell lines. Notably, it has shown efficacy in inducing apoptosis and inhibiting cell proliferation in glioblastoma multiforme (GBM) cells.
Case Study: Antitumor Activity in GBM
In a study examining the effects of TMF on GBM cell lines, it was found that TMF treatment resulted in:
- G0/G1 Cell Cycle Arrest : Increased percentage of cells in the G0/G1 phase indicated effective cell cycle arrest.
- Reduced Cell Viability : A dose-dependent decrease in viability was observed with IC50 values calculated for various concentrations (25-150 μM).
- Flow Cytometry Analysis : Demonstrated significant changes in cell cycle distribution post-treatment.
The mechanisms through which TMF exerts its biological effects include:
- Antioxidant Mechanism : Hydroxyl groups scavenge free radicals.
- Anti-inflammatory Mechanism : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways like MAPK and AKT.
Comparative Analysis with Similar Compounds
TMF shares structural similarities with other flavonoids but exhibits distinct biological activities due to its specific substitution pattern. Here’s a comparison with related compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| 5,6-Dihydroxy-3,7,3',4'-tetramethoxyflavone | Similar | Moderate antioxidant |
| 3,5-Dihydroxy-6,7,3',4'-tetramethoxyflavone | Similar | Anti-inflammatory |
| 5,3'-Dihydroxy-6,7,4',5'-tetramethoxyflavone | Similar | Low anticancer |
Research Findings
Recent studies have highlighted the potential therapeutic applications of TMF:
- In vitro Studies : Demonstrated significant antioxidant and anti-inflammatory activities.
- In vivo Studies : Further research is needed to evaluate bioavailability and therapeutic efficacy in animal models.
- Clinical Applications : Potential use in developing natural product-based pharmaceuticals targeting cancer and inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key structural characterization methods for confirming the identity of 3',5-Dihydroxy-4',5',6,7-tetramethoxyflavone?
- Methodology :
- NMR Spectroscopy : Assigning resonances for hydroxyl and methoxy groups is challenging due to overlapping signals. Multi-dimensional NMR (e.g., - COSY, - HSQC) is critical for resolving quaternary carbons and verifying substitution patterns .
- X-ray Crystallography : Single-crystal analysis (e.g., ) confirms planar flavonoid backbone and methoxy/hydroxy group orientations .
- Mass Spectrometry : High-resolution ESI-MS (e.g., monoisotopic mass 374.100168 Da) validates molecular formula .
Q. How is this compound typically isolated from natural sources, and what purification challenges arise?
- Methodology :
- Extraction : Methanol/ethanol-based solvent systems with acid hydrolysis to cleave glycosidic bonds.
- Chromatography : Sequential use of silica gel (normal phase) and C18 reverse-phase HPLC (e.g., phyproof® reference standards) for resolving structurally similar flavones .
- Challenges : Co-elution with methylated analogs (e.g., 5,7,3',5'-tetrahydroxy-6,4'-dimethoxyflavone) requires gradient optimization and spiking with reference compounds .
Advanced Research Questions
Q. What synthetic strategies are employed for this compound, and how are intermediates validated?
- Methodology :
- Key Steps :
Acylation of 2,4,6-trihydroxyacetophenone with 2,4,5-trimethoxybenzoyl chloride to form poly-substituted intermediates .
Base-catalyzed Baker-Venkataraman rearrangement for cyclization, monitored via -NMR (e.g., singlet at δ 13.65 ppm for hydrogen-bonded 5-OH) .
- Validation : Intermediate stability is tested under varying pH and temperature; LC-MS tracks byproduct formation (e.g., methylated side products) .
Q. How do conflicting bioactivity results (e.g., antioxidant vs. pro-oxidant effects) arise in studies of this compound?
- Methodology :
- Dose-Dependent Effects : At low concentrations (<10 µM), it scavenges ROS via phenolic hydroxyls, while higher doses (>50 µM) may chelate Fe, promoting Fenton reactions .
- Cell Model Variability : Primary hepatocytes show stronger antioxidant response (Nrf2 activation) compared to cancer lines (e.g., HepG2) due to differential redox regulation .
- Validation : Parallel assays (e.g., DPPH, FRAP, and xanthine oxidase inhibition) under standardized O tension reduce discrepancies .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for methoxy/hydroxy substitutions?
- Methodology :
- QSAR Modeling : Hydrophobic parameters (ClogP) correlate with membrane permeability; 4'-methoxy enhances logP by ~0.5 units compared to hydroxyl .
- Site-Directed Methylation : Selective protection of 5-OH (via diazomethane) reduces anti-inflammatory activity by 60%, confirming its role in NF-κB binding .
- Crystallographic Data : Methoxy groups at 6,7 positions create steric hindrance, limiting interactions with CYP450 isoforms (e.g., CYP3A4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
